molecular formula C20H16ClN5O2 B2814982 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 852440-75-6

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2814982
CAS No.: 852440-75-6
M. Wt: 393.83
InChI Key: IFVRDYMVMRXADL-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide is a potent and selective Phosphodiesterase 9A (PDE9A) inhibitor, a key enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound effectively elevates intracellular cGMP levels, a critical second messenger involved in diverse signaling pathways. This mechanism underpins its significant research value in neuroscience, where cGMP signaling is crucial for synaptic plasticity, long-term potentiation (LTP) , and cognitive function, making it a valuable tool for investigating potential therapeutic strategies for neurodegenerative and neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. Furthermore, the role of cGMP in regulating apoptosis and cell proliferation has positioned this PDE9 inhibitor as a compound of interest in oncology research, where it is used to study its effects on cancer cell survival and proliferation. Its high selectivity profile ensures targeted investigation of the PDE9A pathway with minimal off-target effects, providing researchers with a reliable pharmacological probe to dissect the physiological and pathophysiological roles of cGMP-mediated signaling.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-2-6-15(7-3-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVRDYMVMRXADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the chlorophenyl and methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with a suitable hydrazine derivative to form the pyrazole ring, which is then fused with a pyrimidine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core have shown promising anticancer properties. For instance:

  • A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines, demonstrating significant inhibition rates and low IC50_{50} values for certain derivatives .
  • The specific compound under discussion has been associated with mechanisms that inhibit tumor growth and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazolo compounds are well-known for their anti-inflammatory effects. The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo models . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Effects

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. Such properties make it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

Several case studies have documented the applications of pyrazolo derivatives, including the specific compound discussed:

Case Study 1: Anticancer Efficacy

In a recent study, derivatives similar to the compound were tested on A375 melanoma cell lines. Results showed an IC50_{50} value of approximately 4.2 μM, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on evaluating the anti-inflammatory potential of pyrazolo compounds. The study demonstrated that these compounds could significantly lower levels of pro-inflammatory cytokines in treated models .

Data Tables

Biological Activity Description Reference
AnticancerInhibition of tumor growth in A375 cells
Anti-inflammatoryReduction of cytokines in inflammation models
AntimicrobialActivity against various bacterial strains

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Tabulated Comparison of Structural Features

Compound ID Core Structure R1 (Position 1) Acetamide Substituent Key Features References
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl N-(4-Methylphenyl) High lipophilicity; chloro for EWG effects
Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl N-(2-Methoxyphenyl) Fluoro (smaller EWG); methoxy enhances polarity
Pyrazole 4-Chlorophenyl 3-Cyano, Chloroacetamide Simpler pyrazole core; cyano for reactivity
(Example 53) Pyrazolo[3,4-d]pyrimidin Chromenone substituent 2-Fluoro-N-isopropylbenzamide Extended aromaticity; fluorinated benzamide
Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl 4-Isopropylphenoxy Bulky isopropylphenoxy group; fluorophenyl

Substituent Effects on Properties

  • Cyano groups () introduce polarizability and reactivity but lack the fused pyrimidinone ring’s stability .
  • Acetamide Substituents: N-(4-Methylphenyl) (target) increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the N-(2-methoxyphenyl) in , which introduces polarity via methoxy (-OCH₃) .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step routes, starting with cyclization of pyrazole precursors (e.g., 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) followed by coupling with N-(4-methylphenyl)acetamide derivatives. Key reagents include α-chloroacetamides and catalysts like triethylamine. Solvent selection (e.g., ethanol for polar intermediates, dichloromethane for non-polar steps) and temperature control (60–80°C for cyclization) are critical for yield optimization. Anhydrous conditions and inert gas (N₂) purging minimize oxidation byproducts .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the pyrazolo[3,4-d]pyrimidine core. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to the pyrazolo-pyrimidine scaffold’s known affinity for ATP-binding pockets. Cell viability assays (MTT or Alamar Blue) in cancer lines (e.g., HeLa, MCF-7) can screen for antiproliferative activity. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity. IC₅₀ values should be compared with positive controls like imatinib .

Advanced Research Questions

Q. How does the substitution pattern on the chlorophenyl and methylphenyl groups influence biological activity?

The 4-chlorophenyl group enhances hydrophobic interactions with kinase pockets, while the 4-methylphenyl acetamide moiety improves solubility. Modifying the chloro substituent to fluoro (e.g., 4-fluorophenyl) reduces steric hindrance but may lower binding affinity. Computational docking (AutoDock Vina) and Free Energy Perturbation (FEP) simulations can quantify substituent effects on binding thermodynamics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or cell line-specific expression of targets. Validate activity using orthogonal methods:

  • SPR (Surface Plasmon Resonance): Confirm binding kinetics (kₐ, kₐ) to purified kinases.
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS).
  • Transcriptomic Profiling: Identify off-target effects in responsive vs. non-responsive cell lines .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?

Incorporate deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life. Prodrug strategies (e.g., esterification of the acetamide) enhance oral bioavailability. PK studies in rodent models should monitor plasma clearance (LC-MS/MS quantification) and tissue distribution. Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies major metabolic pathways .

Q. What computational tools are effective for predicting off-target interactions and toxicity?

Use SwissTargetPrediction for off-target profiling and ProTox-II for toxicity screening (hepatotoxicity, mutagenicity). Molecular dynamics simulations (GROMACS) assess binding mode stability over 100 ns trajectories. Cross-validate predictions with experimental data from phosphoproteomic arrays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in enzymatic vs. cellular assays?

Enzymatic assays (purified kinases) may show high potency, while cellular assays reflect poor membrane permeability or efflux pump activity. Address this by:

  • Measuring intracellular compound levels via LC-MS.
  • Using permeability enhancers (e.g., cyclodextrins) or ABC transporter inhibitors (e.g., verapamil).
  • Designing fluorinated analogs to improve logP and blood-brain barrier penetration .

Methodological Resources

  • Synthetic Protocols: Multi-step routes with optimized yields .
  • Binding Studies: SPR/ITC methodologies for target validation .
  • Computational Tools: Docking (AutoDock), dynamics (GROMACS), toxicity prediction (ProTox-II) .

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